molecular formula C18H16ClN3OS B2445280 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide CAS No. 1171080-31-1

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide

Cat. No.: B2445280
CAS No.: 1171080-31-1
M. Wt: 357.86
InChI Key: PUBCNBSIYBGBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-chlorobenzo[d]thiazole core, which is then functionalized to introduce the pyridin-3-ylmethyl group. The final step involves the formation of the cyclobutanecarboxamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives and cyclobutanecarboxamide analogs. Examples include:

Uniqueness

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-14-7-2-8-15-16(14)21-18(24-15)22(17(23)13-5-1-6-13)11-12-4-3-9-20-10-12/h2-4,7-10,13H,1,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBCNBSIYBGBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.